molecular formula C11H10ClFO3 B1530404 4-Chloro-3-ethoxy-2-fluorocinnamic acid CAS No. 1324063-26-4

4-Chloro-3-ethoxy-2-fluorocinnamic acid

Cat. No. B1530404
CAS RN: 1324063-26-4
M. Wt: 244.64 g/mol
InChI Key: PJYOROFBBRKJCT-GQCTYLIASA-N
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Description

4-Chloro-3-ethoxy-2-fluorocinnamic acid is a laboratory chemical . It has a molecular weight of 244.65 . The IUPAC name for this compound is (2E)-3-(4-chloro-3-ethoxy-2-fluorophenyl)-2-propenoic acid .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is 244.65 . The storage temperature is ambient . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available from the search results.

Scientific Research Applications

Pharmacology

In pharmacology, 4-Chloro-3-ethoxy-2-fluorocinnamic acid is primarily utilized as a laboratory chemical . Its role is significant in the synthesis of various pharmacological agents, where it may serve as a precursor or an intermediate. The compound’s specific interactions and transformations can lead to the development of new drugs with potential therapeutic applications.

Organic Synthesis

This compound finds extensive use in organic synthesis laboratories. It acts as a building block for synthesizing more complex organic molecules . Its presence in a reaction can influence the formation of bonds, thus aiding in the creation of diverse organic compounds with desired properties for further research and application.

Material Science

In material science, 4-Chloro-3-ethoxy-2-fluorocinnamic acid contributes to the development of new materials. Its chemical structure could be integral in modifying surface properties, creating polymers, or enhancing the stability of materials under various conditions .

Biochemistry

Biochemists may employ this compound in studying enzyme-catalyzed reactions where it could act as an inhibitor or a substrate analog . It helps in understanding the biochemical pathways and the molecular basis of diseases, which is crucial for developing targeted treatments.

Agriculture

While not directly used in agriculture, 4-Chloro-3-ethoxy-2-fluorocinnamic acid could be involved in the synthesis of agrochemicals . Research in this field might explore its potential as a precursor for pesticides or herbicides that can protect crops and improve yield.

Analytical Chemistry

Analytical chemists might use this compound as a standard or reagent in chromatography and spectrometry techniques . It can help in the qualitative and quantitative analysis of samples, leading to the identification and measurement of various substances within a mixture.

Environmental Applications

The environmental impact of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is a subject of study. Researchers might investigate its biodegradability, toxicity, and long-term effects on ecosystems . Understanding these factors is essential for assessing the safety and environmental risks associated with its use.

Safety and Handling

Safety studies are crucial for any chemical compound4-Chloro-3-ethoxy-2-fluorocinnamic acid is no exception, and its handling, storage, and disposal must adhere to strict safety protocols to prevent any adverse health or environmental impacts .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, specific first-aid measures are recommended .

properties

IUPAC Name

(E)-3-(4-chloro-3-ethoxy-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3-6H,2H2,1H3,(H,14,15)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYOROFBBRKJCT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1F)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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